molecular formula C19H13FN2O3S B3529820 N-(4-fluorophenyl)-2-[(2-nitrophenyl)thio]benzamide

N-(4-fluorophenyl)-2-[(2-nitrophenyl)thio]benzamide

Cat. No. B3529820
M. Wt: 368.4 g/mol
InChI Key: RGKSKRZVIIMMST-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2-nitrophenyl)thio]benzamide, commonly known as FNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biotechnology. FNPPB is a benzamide derivative that possesses potent inhibitory effects on the activity of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons and other excitable cells. In

Mechanism of Action

FNPPB exerts its effects by selectively inhibiting the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells. Specifically, FNPPB binds to the intracellular portion of the sodium channel and stabilizes it in the inactive state, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This results in a decrease in the excitability of neurons and other excitable cells, leading to the analgesic, anti-inflammatory, and anticonvulsant effects of FNPPB.
Biochemical and Physiological Effects:
FNPPB has been shown to possess a range of biochemical and physiological effects, including analgesia, anti-inflammation, and anticonvulsant activity. In animal models of pain and inflammation, FNPPB has been found to reduce pain sensitivity and inflammation by inhibiting the activity of voltage-gated sodium channels. In animal models of epilepsy, FNPPB has been shown to reduce seizure activity and increase the threshold for seizure induction. Additionally, FNPPB has been found to have a low toxicity profile and minimal side effects, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

FNPPB has several advantages as a tool for laboratory experiments. It is a potent and selective inhibitor of voltage-gated sodium channels, making it a valuable tool for studying the role of these channels in cellular physiology. Additionally, FNPPB has been found to have a low toxicity profile and minimal side effects, making it a safer alternative to other sodium channel inhibitors. However, FNPPB is a relatively new compound, and its effects on other ion channels and cellular processes are not yet fully understood. Additionally, the synthesis of FNPPB requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.

Future Directions

There are several potential future directions for research on FNPPB. One area of interest is the development of novel painkillers and anti-inflammatory drugs based on the structure of FNPPB. Another area of research is the investigation of the effects of FNPPB on other ion channels and cellular processes, which may reveal new targets for drug discovery. Additionally, the development of new screening assays and techniques for the identification of sodium channel inhibitors could lead to the discovery of new compounds with improved potency and selectivity. Finally, the investigation of the long-term effects of FNPPB on cellular physiology and behavior could provide valuable insights into the role of sodium channels in health and disease.

Scientific Research Applications

FNPPB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, FNPPB has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel painkillers. In neuroscience, FNPPB has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes FNPPB a potential therapeutic agent for the treatment of neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis. In biotechnology, FNPPB has been used as a tool to study the role of sodium channels in cellular physiology and to develop new screening assays for drug discovery.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-nitrophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c20-13-9-11-14(12-10-13)21-19(23)15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKSKRZVIIMMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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